molecular formula C6H11N3O B13539487 2-((1-Methyl-1h-imidazol-2-yl)oxy)ethan-1-amine

2-((1-Methyl-1h-imidazol-2-yl)oxy)ethan-1-amine

Cat. No.: B13539487
M. Wt: 141.17 g/mol
InChI Key: PSDJEXZARMSYMO-UHFFFAOYSA-N
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Description

2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine is a chemical compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Methylation: The imidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Ether Formation: The methylated imidazole is reacted with ethylene oxide to form the ether linkage.

    Amination: Finally, the product is treated with ammonia or an amine to introduce the ethan-1-amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, and ethanol.

    Substitution: Alkyl halides, sodium hydride, and dimethylformamide.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated imidazole compounds.

Scientific Research Applications

2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its imidazole ring, which can interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-2-yl)ethan-1-amine: Lacks the methyl group on the imidazole ring, which can affect its reactivity and biological activity.

    2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine: Similar structure but with a different substitution pattern on the imidazole ring.

Uniqueness

2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with biological targets. The presence of the ether linkage and the methyl group on the imidazole ring distinguishes it from other imidazole derivatives, potentially offering unique properties and applications.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)oxyethanamine

InChI

InChI=1S/C6H11N3O/c1-9-4-3-8-6(9)10-5-2-7/h3-4H,2,5,7H2,1H3

InChI Key

PSDJEXZARMSYMO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1OCCN

Origin of Product

United States

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